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Compound of Interest

Compound Name:
(3,5-Dimethylphenoxy)acetyl

chloride

CAS No.: 78357-63-8

Cat. No.: B1316437 Get Quote

CAS Number: 78357-63-8 Formula: C₁₀H₁₁ClO₂ Molecular Weight: 198.65 g/mol [1][2][3]

Executive Summary
(3,5-Dimethylphenoxy)acetyl chloride is a specialized acylating agent primarily utilized in

medicinal chemistry for Structure-Activity Relationship (SAR) profiling. Unlike its herbicide-

related cousins (e.g., 2,4-D derivatives), this compound is critical in drug discovery for

introducing a lipophilic, electron-rich "capping" group to pharmacophores.[4]

Its structural significance lies in the 3,5-dimethyl substitution pattern.[4] This specific

arrangement provides steric bulk without the electronic deactivation seen in halogenated

analogs, making it a preferred moiety for probing hydrophobic pockets in protein targets, such

as Hemoglobin S (antisickling agents) and proteasome complexes.[4]

Structural & Physicochemical Profile
To validate the identity of (3,5-Dimethylphenoxy)acetyl chloride, researchers must rely on

specific spectroscopic shifts that distinguish it from its precursor, (3,5-Dimethylphenoxy)acetic

acid.[4]

Spectroscopic Fingerprint (Self-Validating Protocol)
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The conversion from Carboxylic Acid to Acid Chloride is best monitored via FTIR (carbonyl

shift) and ¹H-NMR (alpha-proton deshielding).

Feature

(3,5-
Dimethylphenoxy)a
cetic acid
(Precursor)

(3,5-
Dimethylphenoxy)a
cetyl chloride
(Product)

Mechanistic Insight

IR (C=O)
1700 – 1730 cm⁻¹

(Broad, H-bonded)

1790 – 1815 cm⁻¹

(Sharp)

The electron-

withdrawing Chlorine

atom increases the

double-bond character

of the carbonyl,

shifting the frequency

higher.

IR (O-H)
2500 – 3300 cm⁻¹

(Broad)
Absent

Disappearance of the

O-H stretch is the

primary indicator of

reaction completion.

¹H-NMR (α-CH₂)
δ 4.60 – 4.65 ppm (s,

2H)

δ 4.90 – 5.10 ppm (s,

2H)

The Cl atom deshields

the alpha-methylene

protons, causing a

distinct downfield shift.

[4]

¹H-NMR (Ar-CH₃)
δ 2.20 – 2.30 ppm (s,

6H)

δ 2.20 – 2.30 ppm (s,

6H)

The methyl groups are

too distal to

experience significant

inductive shifts,

serving as an internal

integration standard.

[4]
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Expert Note: In ¹H-NMR, the aromatic region for the 3,5-isomer typically displays a singlet (or

tight multiplet) around δ 6.60–6.70 ppm (3H), representing the protons at positions 2, 4, and 6.

[4] This distinguishes it from the 2,6-isomer, which would show a triplet/doublet pattern.[4]

Comparative Analysis: Activation Methods
In drug development, a critical decision is whether to isolate the acid chloride or use in-situ

coupling agents.[4]

Table 1: Performance Comparison of Acylation Strategies

Feature
Method A: Isolated Acid

Chloride (Via SOCl₂)
Method B: In-Situ Coupling

(HATU/EDC)

Reaction Kinetics
Rapid (< 1 hour) for amide

formation.

Slower (2–12 hours); diffusion

limited.

Atom Economy
High (Byproducts are gases:

SO₂, HCl).[4]

Low (Large urea/guanidinium

byproducts).

Purification
Simple evaporation (for crude)

or distillation.

Requires column

chromatography or aqueous

wash to remove coupling

agents.

Steric Tolerance
Excellent. Can acylate

hindered amines.

Moderate. Often fails with

bulky anilines.

Moisture Sensitivity High (Hydrolyzes back to acid).
Low (Reagents are stable

solids).

Best For:
Scale-up (>10g) and hindered

substrates.

High-Throughput Screening

(<100mg).
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Experimental Protocols
A. Synthesis of (3,5-Dimethylphenoxy)acetyl Chloride
Objective: Generate the reactive intermediate from the stable acid precursor.

Reagents:

(3,5-Dimethylphenoxy)acetic acid [CAS: 5406-14-4][5]

Thionyl Chloride (SOCl₂) [Excess]

Catalytic DMF (Dimethylformamide)

Workflow:

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux

condenser topped with a CaCl₂ drying tube (or N₂ line).

Charge: Add 10.0 mmol of (3,5-Dimethylphenoxy)acetic acid.

Chlorination: Add 5.0 mL of Thionyl Chloride (approx. 6-7 equivalents) and 1 drop of dry

DMF.

Causality: DMF forms the Vilsmeier-Haack active species, significantly accelerating the

reaction of the sterically encumbered phenol-ether acid.

Reflux: Heat to mild reflux (75°C) for 2–3 hours.

Endpoint: Monitor by taking an aliquot for IR; look for the complete loss of the broad OH

peak at 3000 cm⁻¹.

Isolation: Cool to room temperature. Remove excess SOCl₂ via rotary evaporation (use a

caustic trap for HCl/SO₂ gases).

Chase: Add 10 mL of dry Toluene and re-evaporate to azeotrope trace Thionyl Chloride.

Result: The residue is the crude acid chloride, typically a pale yellow/amber oil, suitable for

immediate use.[4]
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B. Diagrammatic Workflow (DOT)

3,5-Dimethylphenol Alkylation
(Cl-CH2-COOH / NaOH)

(3,5-Dimethylphenoxy)
acetic acid

Chlorination
(SOCl2 / cat. DMF)

(3,5-Dimethylphenoxy)
acetyl Chloride

 -SO2, -HCl

Click to download full resolution via product page

Caption: Step-wise synthesis pathway from the phenol starting material to the reactive acid

chloride.

Applications in Drug Discovery
The (3,5-Dimethylphenoxy)acetyl moiety is a privileged substructure in two major areas:

1. Antisickling Agents (Hemoglobin S Modifiers)
Research indicates that substituted phenoxyacetyl derivatives bind to the α-cleft of Hemoglobin

S (HbS).

Mechanism: The acid chloride is reacted with aniline or benzylamine scaffolds to form

amides. These amides stabilize the R-state (oxy) of hemoglobin, preventing the

polymerization that causes sickling.

SAR Insight: The 3,5-dimethyl pattern is often compared against 3,5-dichloro (increased

potency, lower solubility) and 3,5-dimethoxy (hydrogen bonding potential).[4] The dimethyl

variant offers a pure hydrophobic probe to test the size of the binding pocket without

electronic pull.

2. Proteasome Inhibitor Prodrugs
Recent patent literature highlights the use of this chloride to synthesize "linker" regions for

peptide epoxy ketone prodrugs.

Utility: The lipophilic nature of the 3,5-dimethylphenoxy group enhances cell permeability

(LogP modulation) before being cleaved by esterases to release the active warhead.
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Caption: Functional utility of the 3,5-dimethylphenoxy moiety in pharmaceutical design.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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